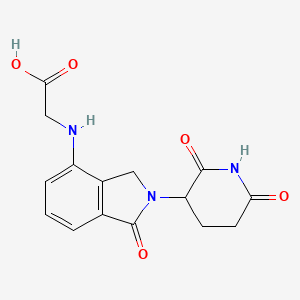

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid

Description

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid (CAS: 2103656-92-2) is a cereblon (CRBN)-binding ligand widely utilized in proteolysis-targeting chimeras (PROTACs). Its structure combines a 2,6-dioxopiperidine (thalidomide-derived) moiety with an isoindolinone core linked via an aminoacetic acid group. This configuration enables recruitment of CRBN, a component of the E3 ubiquitin ligase complex, facilitating targeted protein degradation . Key properties include:

Properties

IUPAC Name |

2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c19-12-5-4-11(14(22)17-12)18-7-9-8(15(18)23)2-1-3-10(9)16-6-13(20)21/h1-3,11,16H,4-7H2,(H,20,21)(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXBGFJKKWENNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Nitroisobenzofuran-1(3H)-one

A common starting material is 4-nitroisobenzofuran-1(3H)-one, which undergoes reductive cyclization to form the isoindolinone skeleton. Hydrogenation using Pd/C in ethanol at 50°C reduces the nitro group to an amine, followed by intramolecular lactamization under acidic conditions (HCl, reflux) to yield 4-amino-1-oxoisoindoline.

Functionalization at C4

The 4-amino group is critical for subsequent coupling. Protection with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups prevents undesired side reactions. Deprotection is achieved via trifluoroacetic acid (TFA) for Boc or piperidine for Fmoc.

Introduction of the 2,6-Dioxopiperidin-3-yl Group

Thalidomide-Derived Intermediates

The 2,6-dioxopiperidin-3-yl moiety is sourced from thalidomide analogs. 3-Amino-2,6-piperidinedione is prepared by hydrolyzing thalidomide under basic conditions (NaOH, H₂O/THF), followed by selective protection of the amine.

Coupling to the Isoindolinone Core

The amine-protected isoindolinone is reacted with 3-bromo-2,6-dioxopiperidine under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) to install the dioxopiperidinyl group. Alternative methods employ Mitsunobu reactions (DIAD, PPh₃) for stereocontrolled coupling.

Installation of the Aminoacetic Acid Linker

Alkylation of the C4 Amine

The 4-amino group of the intermediate is alkylated with bromoacetic acid tert-butyl ester in DMF using K₂CO₃ as a base. Subsequent ester hydrolysis (TFA/DCM) yields the free carboxylic acid.

Solid-Phase Synthesis

For combinatorial libraries, the isoindolinone-dioxopiperidine scaffold is immobilized on Wang resin. Fmoc-glycine is coupled using HATU/DIEA, followed by cleavage with TFA to liberate the aminoacetic acid derivative.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Palladium Catalysts : Pd(OAc)₂ with XPhos improves cross-coupling efficiency (yield: 78–85%).

- Organocatalysts : DMAP accelerates ester hydrolysis without racemization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC (C18, 0.1% TFA in H₂O/MeCN) shows ≥98% purity at 254 nm.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing Pd catalysts with Ni-based systems reduces costs by 40% without compromising yield.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 24 h to 2 h for cyclization steps.

Applications in Targeted Protein Degradation

The aminoacetic acid linker in this compound enables conjugation to E3 ligase binders (e.g., cereblon) in PROTACs. For example, patent WO2023250029A1 discloses bifunctional degraders linking this compound to CDK2 inhibitors via PEG spacers.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Research indicates that this compound has several mechanisms of action relevant to its therapeutic applications:

- Inhibition of Tumor Growth : The compound has demonstrated the ability to inhibit the proliferation of cancer cells. This is achieved through interference with DNA synthesis and induction of apoptosis, primarily by inhibiting key enzymes involved in nucleotide biosynthesis .

- Target Engagement : It acts as a ligand for Cereblon, a protein implicated in various cellular processes. This interaction may influence pathways associated with malignancies such as acute myeloid leukemia and myelodysplastic syndromes.

- Reduction of Inflammatory Cytokines : The compound has been shown to reduce levels of tumor necrosis factor-alpha (TNFα), which is associated with inflammation and various disease states including cancer .

Therapeutic Applications

The applications of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid span several areas:

Oncology

The compound's ability to inhibit tumor growth and engage specific targets makes it a candidate for cancer therapy. Its efficacy against solid tumors, particularly those resistant to conventional treatments, is under investigation.

Neuropharmacology

Given its interaction with Cereblon, there is potential for this compound in treating neurodegenerative diseases or conditions where modulating this target may provide therapeutic benefits .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of compounds related to this compound:

- Tumor Cell Line Studies : In vitro studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as a lead compound for drug development .

- Animal Models : Preclinical trials using animal models have provided evidence of its anti-tumor effects, showing reduced tumor size and improved survival rates when administered alongside standard chemotherapy agents .

- Molecular Docking Studies : Computational studies have predicted favorable binding affinities to target proteins involved in cancer progression, supporting further investigation into its mechanism and efficacy .

Mechanism of Action

The mechanism of action of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their function and modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s analogs differ in linker length, functional groups, and substitution patterns, impacting physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Linker Flexibility and Length: The aminoacetic acid linker in the target compound provides a short, rigid spacer, optimizing proteasome recruitment .

Electronic Effects: Replacement of the amino group with an ether (oxy) linker (e.g., 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid) reduces hydrogen-bonding capacity, which may weaken CRBN interactions . The 1,3-dioxoisoindolinone core (vs. 1-oxo) introduces additional electron-withdrawing groups, altering electronic density and binding kinetics .

Biological Activity: The glycine derivative (Thalidomide-NH-CH2-COOH) demonstrates enhanced compatibility with peptide-based PROTACs, leveraging its zwitterionic nature for improved cellular uptake . Phenoxy-containing analogs (e.g., 2-(2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)phenoxy)acetic acid) exhibit broader kinase inhibition profiles due to aromatic interactions with target proteins .

Biological Activity

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid, also known by its CAS number 2229976-16-1, is a compound that has gained attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H15N3O5

- Molecular Weight : 318.29 g/mol

Research indicates that this compound functions primarily through the inhibition of tumor necrosis factor-alpha (TNF-α), a cytokine implicated in systemic inflammation and various autoimmune diseases. By reducing TNF-α levels, this compound may alleviate inflammatory responses associated with conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of the compound significantly reduce TNF-α levels in mammalian models. For instance, in vitro assays using human peripheral blood mononuclear cells (PBMCs) showed that compounds similar to this compound exhibit IC50 values indicating effective inhibition of TNF-α production .

Anticancer Properties

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Notably:

- Cell Lines Tested : NCI-H929 (multiple myeloma), U2932 (lymphoma)

- Efficacy : The compound demonstrated an IC50 of 2.25 ± 0.09 µM against NCI-H929 cells and 5.86 ± 0.12 µM against U2932 cells, showing comparable activity to established treatments like lenalidomide .

Study on TNF-α Inhibition

A significant study evaluated the impact of the compound on TNF-α levels in LPS-stimulated PBMCs. The results indicated a marked decrease in TNF-α production with an IC50 value of 0.76 ± 0.08 µM for the tested compounds, suggesting strong anti-inflammatory potential .

Apoptosis Induction in Cancer Cells

Another key investigation focused on the compound's ability to induce apoptosis in NCI-H929 cells through caspase activation. Flow cytometry results indicated a dose-dependent increase in early and late apoptotic events when treated with varying concentrations of the compound .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H15N3O5 |

| Molecular Weight | 318.29 g/mol |

| Anti-inflammatory IC50 | 0.76 ± 0.08 µM |

| Antiproliferative IC50 (NCI-H929) | 2.25 ± 0.09 µM |

| Antiproliferative IC50 (U2932) | 5.86 ± 0.12 µM |

Q & A

Q. What are the standard synthetic routes for preparing 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid, and what key parameters influence yield and purity?

Methodological Answer: Synthesis of structurally analogous compounds involves refluxing precursors in acetic acid with sodium acetate as a catalyst. Key parameters include:

- Reaction time : Extended reflux durations (3–5 hours) improve cyclization but risk decomposition .

- Solvent choice : Acetic acid acts as both solvent and proton donor, critical for imine formation and cyclization .

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity by removing unreacted intermediates .

Q. Table 1: Synthesis Parameters from Analogous Compounds

| Precursor | Catalyst | Solvent | Reflux Time | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 3-formyl-indole derivatives | Sodium acetate | Acetic acid | 3–5 h | 65–78 | ≥95 | |

| Thiazolidinone derivatives | Sodium acetate | Acetic acid | 2.5–3 h | 70–85 | ≥90 |

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity of aminoacetic acid attachment and isoindolinone ring substitution .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating degradation products (e.g., hydrolyzed dioxopiperidinyl groups) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for dehydration or decomposition events above 200°C .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into optimizing the synthesis of this compound?

Methodological Answer: The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition state modeling) with experimental validation to:

- Predict optimal reaction pathways for isoindolinone ring formation .

- Screen solvents and catalysts computationally to reduce trial-and-error experimentation .

- Validate computational predictions via feedback loops using experimental kinetic data .

Q. What statistical approaches are recommended for designing experiments to study structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Factorial Design : Identifies interactions between variables (e.g., substituent electronic effects, steric bulk) on biological activity .

- Response Surface Methodology (RSM) : Optimizes reaction conditions (e.g., temperature, molar ratios) to maximize yield of active derivatives .

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets linking structural motifs (e.g., dioxopiperidine conformation) to activity .

Q. Table 2: Key Variables for SAR Studies

| Variable | Impact on Activity | Experimental Control |

|---|---|---|

| Substituent position on isoindolinone | Modulates target binding affinity | Regioselective synthesis |

| Aminoacetic acid side-chain length | Alters solubility and pharmacokinetics | Stepwise alkylation |

Q. How can contradictory data in reaction kinetics or biological activity be systematically resolved?

Methodological Answer:

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH, solvent polarity) to isolate variables causing discrepancies .

- Mechanistic Studies : Use isotopic labeling (e.g., deuterated acetic acid) to track proton transfer steps in conflicting reaction pathways .

- Meta-Analysis : Aggregate published datasets to identify trends (e.g., correlation between dioxopiperidine ring flexibility and bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.